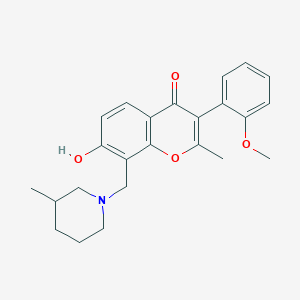

7-hydroxy-3-(2-methoxyphenyl)-2-methyl-8-((3-methylpiperidin-1-yl)methyl)-4H-chromen-4-one

Description

This compound belongs to the chromen-4-one (coumarin) family, characterized by a benzopyrone core. Its structure includes:

- 3-(2-Methoxyphenyl) substitution: Provides steric bulk and modulates electronic properties via the methoxy group’s electron-donating effect.

- 2-Methyl group: Influences metabolic stability and steric interactions.

Coumarin derivatives are explored for diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory effects .

Properties

IUPAC Name |

7-hydroxy-3-(2-methoxyphenyl)-2-methyl-8-[(3-methylpiperidin-1-yl)methyl]chromen-4-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H27NO4/c1-15-7-6-12-25(13-15)14-19-20(26)11-10-18-23(27)22(16(2)29-24(18)19)17-8-4-5-9-21(17)28-3/h4-5,8-11,15,26H,6-7,12-14H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZSTKORZWCOWYNF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCN(C1)CC2=C(C=CC3=C2OC(=C(C3=O)C4=CC=CC=C4OC)C)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H27NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

393.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, starting with the formation of the chromone core. One common approach is the Knoevenagel condensation reaction, which involves the condensation of a suitable aldehyde with a phenolic compound in the presence of a base. The resulting intermediate is then subjected to cyclization to form the chromone structure.

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve the use of continuous flow reactors to enhance efficiency and scalability. Advanced techniques such as microwave-assisted synthesis and ultrasonic irradiation can also be employed to improve reaction rates and yields.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

Oxidation: : The hydroxyl group at the 7-position can be oxidized to form a ketone.

Reduction: : The chromone core can be reduced to form dihydrochromones.

Substitution: : The methoxy group at the 2-position can be substituted with other functional groups.

Common Reagents and Conditions

Oxidation: : Common oxidizing agents include chromium(VI) oxide and Dess-Martin periodinane.

Reduction: : Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: : Various nucleophiles and electrophiles can be employed, depending on the desired substitution.

Major Products Formed

Oxidation: : Formation of 7-hydroxy-3-(2-methoxyphenyl)-2-methyl-8-((3-methylpiperidin-1-yl)methyl)-4H-chromen-4-one-7-one.

Reduction: : Formation of 7-hydroxy-3-(2-methoxyphenyl)-2-methyl-8-((3-methylpiperidin-1-yl)methyl)-4H-dihydrochromen-4-one.

Substitution: : Formation of various derivatives depending on the substituent introduced.

Scientific Research Applications

Chemistry: : Used as a building block for the synthesis of more complex molecules.

Biology: : Investigated for its biological activities, including antimicrobial and antiviral properties.

Medicine: : Explored for its potential therapeutic effects, particularly in the treatment of inflammation and cancer.

Industry: : Utilized in the development of new materials and chemical processes.

Mechanism of Action

The compound exerts its effects through multiple molecular targets and pathways. It may interact with enzymes and receptors involved in inflammatory and oxidative stress pathways. The exact mechanism of action can vary depending on the specific biological context and the presence of other interacting molecules.

Comparison with Similar Compounds

Comparison with Structural Analogues

Structural Variations and Key Features

Table 1: Structural and Functional Comparison

*Calculated based on structural formula.

Key Insights from Structural Differences

Position 3 Modifications: Phenyl vs. Phenoxy: Phenoxy groups (e.g., in ) introduce an oxygen linker, altering conformational flexibility and hydrogen-bonding capacity compared to direct phenyl attachments. Substituent Position: The target’s 2-methoxyphenyl vs. 4-methoxyphenyl in affects electronic distribution; para-substitution may enhance resonance effects, while ortho-substitution increases steric hindrance. Electron-Withdrawing Groups: Chlorophenyl () and trifluoromethyl () substituents enhance lipophilicity and metabolic stability but may reduce solubility.

Position 8 Modifications: Piperidine vs. Methyl Substitution on Piperidine: 3-Methyl (target) vs. 2-methyl () or 4-methyl () alters steric effects and ring basicity, impacting receptor binding and pharmacokinetics.

Position 2 Substitutions: Methyl vs.

Biological Activity

7-Hydroxy-3-(2-methoxyphenyl)-2-methyl-8-((3-methylpiperidin-1-yl)methyl)-4H-chromen-4-one, a coumarin derivative, has garnered attention for its potential biological activities. This compound is characterized by a complex structure that includes a hydroxyl group, methoxyphenyl moiety, and a piperidine substituent, which may contribute to its pharmacological properties.

Anticancer Properties

Research indicates that coumarin derivatives exhibit significant anticancer properties. For example, studies have shown that compounds similar to 7-hydroxy-3-(2-methoxyphenyl)-2-methyl-8-((3-methylpiperidin-1-yl)methyl)-4H-chromen-4-one can induce apoptosis in various cancer cell lines. The mechanism often involves the inhibition of protein kinases associated with tumor growth and survival pathways such as CDK-2 and ErbB .

Table 1: Summary of Anticancer Activity

| Study Reference | Cell Line Tested | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| MCF-7 (Breast Cancer) | 15 | Induction of apoptosis via CDK inhibition | |

| HeLa (Cervical Cancer) | 20 | Inhibition of ErbB signaling pathways |

Antimicrobial Activity

The compound has also demonstrated antimicrobial activity against various pathogens. In vitro studies reveal that similar coumarin derivatives possess antifungal and antibacterial properties, making them potential candidates for the development of new antimicrobial agents .

Table 2: Antimicrobial Efficacy

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Candida albicans | 16 µg/mL |

Neuroprotective Effects

Preliminary studies suggest that the compound may exhibit neuroprotective effects, potentially beneficial in treating neurodegenerative diseases. The presence of the piperidine moiety is believed to enhance blood-brain barrier permeability, allowing for improved efficacy in central nervous system applications .

Case Studies and Experimental Findings

- Case Study on Apoptosis Induction : A study involving the treatment of MCF-7 cells with the compound showed a dose-dependent increase in apoptotic markers such as caspase activation and PARP cleavage, indicating its potential as an anticancer agent .

- In Vivo Studies : Animal models treated with this compound exhibited reduced tumor growth compared to controls, supporting its therapeutic potential in oncology .

- Neuroprotection Research : Experiments using neuronal cell lines indicated that the compound could reduce oxidative stress markers, suggesting a protective role against neurodegeneration .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.